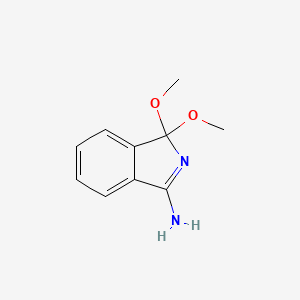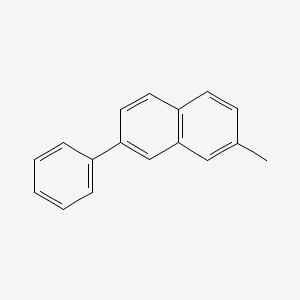
1-phenylbut-3-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenylbut-3-en-2-amine is an organic compound that features both an amino group and a phenyl group attached to a butene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylbut-3-en-2-amine typically involves the reaction of 4-phenyl-1-butene with an amine source under specific conditions. One common method is the reductive amination of 4-phenyl-1-butene using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-phenylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the butene backbone can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides, which can then be substituted with other nucleophiles.
Major Products
The major products formed from these reactions include imines, nitriles, saturated amines, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-phenylbut-3-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 1-phenylbut-3-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(RS)-3-Amino-4-phenyl-1-butanol: Similar structure but with a hydroxyl group instead of a double bond.
(RS)-3-Amino-4-phenyl-1-butanoic acid: Contains a carboxyl group instead of a double bond.
(RS)-3-Amino-4-phenyl-1-butylamine: Saturated version with an additional amino group.
Uniqueness
1-phenylbut-3-en-2-amine is unique due to the presence of both an amino group and a phenyl group attached to a butene backbone. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
1-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C10H13N/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10H,1,8,11H2 |
Clave InChI |
VMJWVSPIJCGVHQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[12-[(2-Hydroxyphenyl)methylamino]dodecylamino]methyl]phenol](/img/structure/B8762518.png)



![6,6-Dimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B8762534.png)

![5-Chloro-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8762550.png)


